2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the benzothiazole intermediate with a sulfanylating agent, such as thiols or disulfides, under suitable conditions.
Attachment of the Isoindole-1,3-Dione Moiety: This can be accomplished through a condensation reaction between the benzothiazole-sulfanyl intermediate and an appropriate isoindole-1,3-dione precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzothiazole ring or the isoindole-1,3-dione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and aromatic rings, used in coordination chemistry and as a ligand in catalysis.
2-tert-Butyl-4-methylphenol: A simpler compound with a tert-butyl group and a phenol moiety, used as an antioxidant in various applications.
Uniqueness
2-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of multiple functional groups and complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C26H22N2O2S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H22N2O2S2/c1-26(2,3)17-10-8-16(9-11-17)15-31-25-27-21-13-12-18(14-22(21)32-25)28-23(29)19-6-4-5-7-20(19)24(28)30/h4-14H,15H2,1-3H3 |
InChI Key |
FTJZWBSLLJGIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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